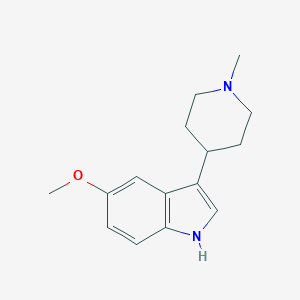

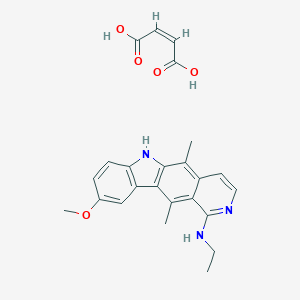

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

説明

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, also known as 5-MeO-MIPT, is a synthetic psychoactive substance that has been studied for its potential therapeutic, recreational, and medical applications. It is a member of the indole family of compounds, which are a class of compounds found in nature and commonly used in pharmaceuticals and other drugs. 5-MeO-MIPT has a wide range of effects on the human body, including effects on the central nervous system and the cardiovascular system.

科学的研究の応用

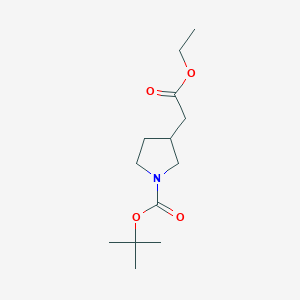

- Field : Organic Chemistry

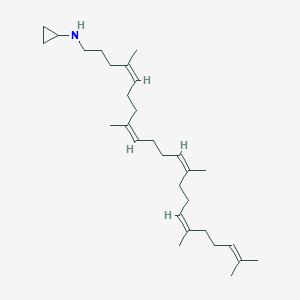

- Application : This process involves the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The protodeboronation occurs via a radical pathway .

- Method : The method involves using a radical approach to catalyze the protodeboronation of alkyl boronic esters . This is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

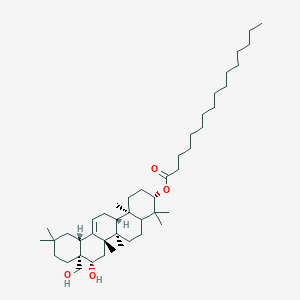

- Results : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

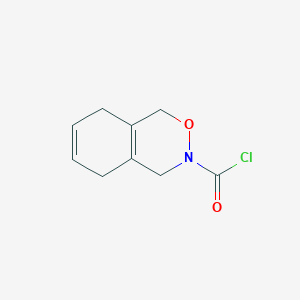

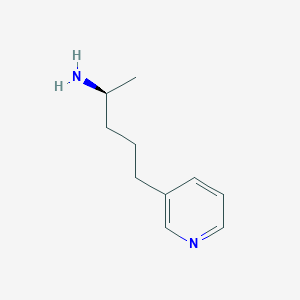

- Field : Pharmaceutical Chemistry

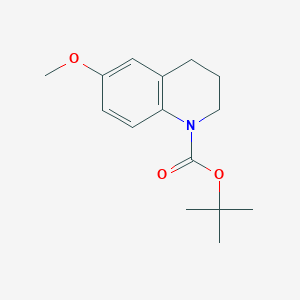

- Application : 4-Hydroxy-2-quinolones are synthesized and used in the creation of related four-membered to seven-membered heterocycles . These compounds show unique biological activities .

- Method : The method involves synthetic approaches to create 4-Hydroxy-2-quinolones and their utility in the synthesis of fused ring systems .

- Results : The synthesized compounds have shown to display unique biological activities .

Catalytic Protodeboronation of Pinacol Boronic Esters

Synthesis of 4-Hydroxy-2-quinolones

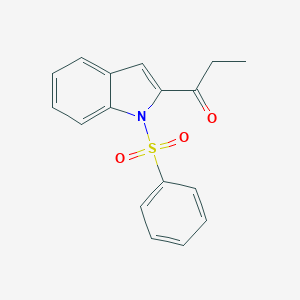

5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, as a chemical compound, could have a variety of applications. However, specific applications would depend on its chemical properties and how it interacts with other substances.

For instance, compounds with similar structures, such as 4-Hydroxy-2-quinolones, have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .

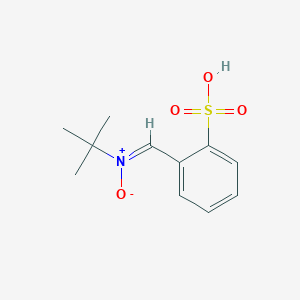

Another example is the compound mentioned in a U.S. Patent Application for 20-hete Formation Inhibitors . Although the exact structure is different, it shows how compounds with similar structures can be used in pharmaceutical applications.

特性

IUPAC Name |

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDWMZWOWRKIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464089 | |

| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

CAS RN |

111963-87-2 | |

| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)